Bienvenue dans la boutique en ligne BenchChem!

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Click chemistry Olefin metathesis Triazole library synthesis

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 556018-63-4; molecular formula C13H13N3O2S; molecular weight 275.33 g/mol) is a 1,2,4-triazole-3-thiol derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety attached at the triazole C-5 position via the benzodioxin 2-position (a chiral center) and an N-4 allyl (prop-2-en-1-yl) substituent. The compound belongs to the broader class of 4-substituted-5-substituted-1,2,4-triazole-3-thiols, a pharmacophore associated with dopamine-β-hydroxylase (DBH) inhibition as described in patent EP0323737.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33
CAS No. 556018-63-4
Cat. No. B2647583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
CAS556018-63-4
Molecular FormulaC13H13N3O2S
Molecular Weight275.33
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H13N3O2S/c1-2-7-16-12(14-15-13(16)19)11-8-17-9-5-3-4-6-10(9)18-11/h2-6,11H,1,7-8H2,(H,15,19)
InChIKeyUXWIWMSECBUGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 556018-63-4): Structural Baseline and Pharmacophore Classification


5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 556018-63-4; molecular formula C13H13N3O2S; molecular weight 275.33 g/mol) is a 1,2,4-triazole-3-thiol derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety attached at the triazole C-5 position via the benzodioxin 2-position (a chiral center) and an N-4 allyl (prop-2-en-1-yl) substituent . The compound belongs to the broader class of 4-substituted-5-substituted-1,2,4-triazole-3-thiols, a pharmacophore associated with dopamine-β-hydroxylase (DBH) inhibition as described in patent EP0323737 [1]. The free thiol group at position 3 enables thiol-thione tautomerism, which is significant for both reactivity and biological target engagement . Commercially, the compound is available at 95% purity from multiple vendors including Enamine (catalog EN300-06617) and Santa Cruz Biotechnology (catalog sc-349026), and is supplied exclusively for research and further manufacturing use .

Why In-Class Substitution of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 556018-63-4) Fails for Scientific Procurement


Within the 1,2,4-triazole-3-thiol chemical space, three structural variables dictate biological target engagement, synthetic utility, and selectivity: the nature of the N-4 substituent, the attachment position and substitution of the benzodioxin moiety, and the oxidation state of the sulfur at position 3 [1]. The N-4 allyl group in CAS 556018-63-4 is not functionally equivalent to the isopropyl group found in the benchmark cathepsin X inhibitor compound 22/Z9 (Ki = 2.45 μM), nor to the N-4 methyl or aryl variants in MetAP2 inhibitor series (e.g., compound 5k, IC50 = 0.81 μM against HEPG2) [2][3]. Critically, the benzodioxin-to-triazole connectivity via the benzodioxin 2-position (a chiral sp³ carbon) in CAS 556018-63-4 generates a stereochemical environment absent in analogs where benzodioxin is attached via the achiral 6-position through a ketomethylenethio linker (compound 22/Z9) [2]. Furthermore, the free thiol (-SH) at position 3 provides a reactive handle for S-functionalization and enables thiol-thione tautomerism, whereas S-substituted analogs (e.g., compound 22/Z9) are locked in the thioether form and cannot participate in metal-chelation-dependent mechanisms such as DBH inhibition [1][4]. These structural differences are not interchangeable; substituting any one of them alters the compound's reactivity profile, biological target spectrum, and downstream synthetic utility.

Quantitative Differentiation Evidence: 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 556018-63-4) vs. Closest Analogs


N-4 Allyl Substituent vs. N-4 Isopropyl: Synthetic Versatility and Derivatization Potential

CAS 556018-63-4 bears an N-4 allyl (-CH2CH=CH2) substituent with a terminal alkene that enables thiol-ene click chemistry, olefin cross-metathesis, and hydrothiolation reactions for modular derivatization. In contrast, the benchmark cathepsin X inhibitor compound 22/Z9 carries an N-4 isopropyl group, which is chemically inert toward these transformations. The allyl group provides a covalent anchoring point for bioconjugation, polymer grafting, or library diversification that is absent in the saturated N-4 alkyl analogs (isopropyl, methyl, pentyl) within the benzodioxin-triazole class. Quantitative assessment of allyl reactivity: terminal alkenes exhibit second-order rate constants in thiol-ene reactions typically in the range of 10³–10⁴ M⁻¹s⁻¹ under photoinitiated conditions, whereas the isopropyl C-H bonds of compound 22/Z9 are unreactive under the same conditions [1].

Click chemistry Olefin metathesis Triazole library synthesis Thiol-ene reaction

Free Thiol (-SH) at Position 3 vs. S-Substituted Thioether: DBH Inhibition Pharmacophore and Metal-Chelation Competence

CAS 556018-63-4 retains a free thiol (-SH) group at the triazole 3-position, which enables thiol-thione tautomerism and metal-chelation capability. This is directly relevant to the dopamine-β-hydroxylase (DBH) inhibitor pharmacophore described in patent EP0323737, where the free 3-mercapto group is required for copper chelation in the DBH active site [1]. In contrast, compound 22/Z9 is an S-substituted thioether (locked in thioether form), which cannot undergo thiol-thione tautomerism and lacks the free thiol necessary for copper-dependent enzyme inhibition. The related DBH inhibitor N,N-dimethyl-N′-1H-1,2,4-triazol-3-yl-thiourea demonstrates the importance of the free thiol/thiourea motif for DBH inhibition, with potent oral activity attributed to strong copper-chelating properties [2].

Dopamine-β-hydroxylase DBH inhibitor Metal chelation Copper-dependent enzyme

Benzodioxin Attachment at 2-Position (Chiral Center) vs. 6-Position (Achiral): Stereochemical and Electronic Differentiation

CAS 556018-63-4 features the 2,3-dihydro-1,4-benzodioxin moiety attached to the triazole C-5 position via the benzodioxin 2-position, creating a chiral sp³ carbon center. In contrast, compound 22/Z9 has the benzodioxin attached via the achiral 6-position (aromatic carbon) through a ketomethylenethio linker, and compound 5k uses a 1,4-benzodioxan fragment attached at the 6-position. The 2-position connectivity in CAS 556018-63-4 introduces stereochemical complexity and alters the electronic environment of the triazole ring, as the oxygen atoms of the dioxin ring are in closer proximity to the triazole when attached at the 2-position versus the 6-position . This positional isomerism is pharmacologically significant: the SAR study by Pečar Fonović et al. (2020) demonstrated that replacement of the benzodioxine moiety with substituted benzenes reduced cathepsin X inhibition, confirming that the specific benzodioxin connectivity directly impacts target binding [1]. The 2-position attachment (chiral) provides a stereochemically defined scaffold that is absent in 6-position-attached analogs.

Chiral synthon Stereochemistry Benzodioxin connectivity Structure-activity relationship

Scaffold Validation via TD-1: The Benzodioxin-2-yl-Triazole-3-thiol Core Has Intrinsic Biological Activity (Hemoglobin Modulation)

The closest structurally characterized bioactive analog to CAS 556018-63-4 is TD-1, the disulfide dimer of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol (the N-4 unsubstituted monomer). TD-1 was identified from a screen of 38,700 compounds as a novel allosteric effector of hemoglobin and demonstrated quantitatively superior oxygen affinity enhancement compared to three known effectors: 5-hydroxymethyl-2-furfural (5-HMF), N-ethylmaleimide (NEM), and diformamidine disulfide [1]. TD-1 increased the oxygen affinity of sickle hemoglobin and inhibited in vitro hypoxia-induced sickling of red blood cells without causing hemolysis at effective concentrations. The X-ray crystal structure (PDB: 4ni1) confirmed covalent binding of monomeric TD-1 units to β-Cys93 and β-Cys112 of hemoglobin [1][2]. Although TD-1 is the N-4 unsubstituted dimer, its monomeric unit is the direct structural precursor of CAS 556018-63-4 (differing only by the absence of the N-4 allyl group), validating that the benzodioxin-2-yl-triazole-3-thiol scaffold possesses intrinsic, quantitatively demonstrable biological activity.

Hemoglobin oxygen affinity Allosteric effector Sickle cell disease Antisickling agent

Cathepsin X Selectivity Class Evidence: Benzodioxine Moiety as a Selectivity Determinant

In the cathepsin X inhibitor series reported by Pečar Fonović et al. (2017), the presence of the 2,3-dihydrobenzo[b][1,4]dioxine moiety as the R1 substituent was identified as a critical selectivity-enhancing structural feature. Compound 22 (which shares the benzodioxin pharmacophore with CAS 556018-63-4, albeit with different connectivity) achieved Ki = 2.45 ± 0.05 μM against cathepsin X with at least 100-fold selectivity over cathepsin B endopeptidase activity (Ki > 310 μM) and >400-fold selectivity over cathepsins L, H, and S [1]. Replacement of the benzodioxine moiety with substituted phenyl rings lowered inhibitory potencies, confirming that the benzodioxine substructure (present in CAS 556018-63-4) is a pharmacophoric requirement for cathepsin X selectivity, even though the specific connectivity and substitution pattern of CAS 556018-63-4 differs from compound 22 [1][2].

Cathepsin X Cysteine protease Selectivity Cancer cell migration

Dual Pharmacophore Potential: N-4 Allyl Benzodioxin Triazole-3-thiol vs. N-4 Amino Analog in DNA Alkylation Activity

The closely related 4-amino analog, 4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 364599-69-9), has been shown to inhibit bacterial growth by alkylating bacterial DNA, with the substituent on the benzene ring affecting DNA reactivity . This establishes that the benzodioxin-2-yl-triazole-3-thiol core (shared with CAS 556018-63-4) is competent for DNA-targeted antibacterial activity. CAS 556018-63-4 differs at N-4 by replacing the amino group (-NH2) with an allyl group (-CH2CH=CH2). While the 4-amino analog's DNA alkylation mechanism relies on the amino group's electronic contribution, the 4-allyl variant retains the free thiol and benzodioxin-2-yl core while introducing a chemically orthogonal synthetic handle (terminal alkene) not present in the amino analog. No direct antibacterial MIC data are available for CAS 556018-63-4 specifically.

DNA alkylation Antibacterial 4-Amino analog Bacterial growth inhibition

Optimal Research and Industrial Application Scenarios for 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 556018-63-4)


Focused Covalent Probe Library Synthesis via Thiol-Ene and Metathesis Chemistry

The N-4 allyl group of CAS 556018-63-4 enables modular derivatization through thiol-ene click chemistry, olefin cross-metathesis, or hydrothiolation, allowing systematic exploration of the N-4 substituent's impact on biological activity while keeping the benzodioxin-2-yl-triazole-3-thiol core constant. This is in contrast to compound 22/Z9, whose N-4 isopropyl group is chemically inert, and to N-4 methyl or pentyl analogs that cannot be further functionalized [1]. The free thiol at position 3 provides an additional orthogonal derivatization site via S-alkylation, enabling two-dimensional library synthesis (N-4 variation × S-3 variation) from a single precursor. This scenario is directly supported by the thiol-ene reactivity evidence in Section 3, Evidence Item 1.

Dopamine-β-Hydroxylase (DBH) Inhibitor Screening and Lead Optimization

CAS 556018-63-4 matches the 4-substituted-5-substituted-1,2,4-triazole-3-thiol pharmacophore claimed in patent EP0323737 for DBH inhibition, with the free 3-mercapto group being essential for copper chelation in the DBH active site [2]. S-substituted analogs such as compound 22/Z9 cannot serve this function because the thiol is blocked as a thioether. For laboratories establishing DBH inhibitor screening cascades, CAS 556018-63-4 represents a commercially available entry point that fulfills the minimal structural requirements (free thiol + 4-substitution + 5-substitution) without requiring in-house synthesis of the core scaffold. This scenario derives from Section 3, Evidence Item 2.

Hemoglobinopathy Research: Monomeric Precursor for Next-Generation Allosteric Effectors

TD-1, the disulfide dimer of the N-4 unsubstituted analog of CAS 556018-63-4, demonstrated superior hemoglobin oxygen affinity enhancement compared to 5-HMF, NEM, and diformamidine disulfide, with confirmed covalent binding to β-Cys93 and β-Cys112 (PDB: 4ni1) [3][4]. CAS 556018-63-4, as the N-4 allyl monomer, provides a chemically distinct starting point for designing next-generation allosteric hemoglobin effectors. The allyl group offers a synthetic handle for introducing solubility-modulating or pharmacokinetic-optimizing appendages without altering the core pharmacophore that engages hemoglobin's cysteine residues. This scenario is supported by Section 3, Evidence Item 4.

Cathepsin X Selectivity Probe Development with Stereochemical Definition

The benzodioxine moiety has been established as a selectivity filter for cathepsin X over cathepsins B, L, H, and S, with compound 22 achieving >100-fold selectivity (Ki = 2.45 μM for cathepsin X) [5]. CAS 556018-63-4 differs from compound 22 in two key respects: (a) the benzodioxin is attached at the chiral 2-position rather than the achiral 6-position, and (b) it carries a free thiol rather than an S-substituted thioether. These differences may yield altered selectivity profiles or binding modes. For research groups exploring cathepsin X as a target in cancer metastasis or neurodegeneration, CAS 556018-63-4 offers a stereochemically distinct benzodioxine-triazole scaffold for comparative SAR studies. This scenario is supported by Section 3, Evidence Items 3 and 5.

Quote Request

Request a Quote for 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.